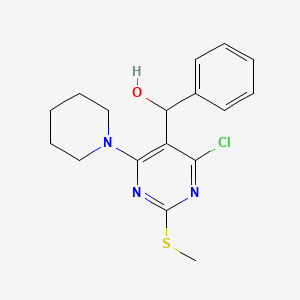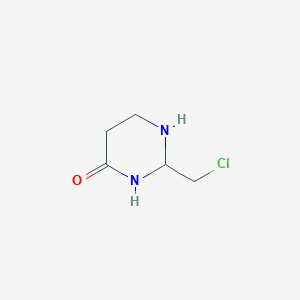
2-(Chloromethyl)-1,3-diazinan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-1,3-diazinan-4-one is a heterocyclic organic compound that contains a diazinane ring with a chloromethyl substituent. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloromethyl group makes it a versatile intermediate for further chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1,3-diazinan-4-one typically involves the reaction of a diazinane derivative with a chloromethylating agent. One common method is the reaction of 1,3-diazinan-4-one with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-1,3-diazinan-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of the compound can yield 2-(methyl)-1,3-diazinan-4-one using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide.
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Various substituted diazinan-4-one derivatives.
Oxidation: this compound N-oxide.
Reduction: 2-(Methyl)-1,3-diazinan-4-one.
科学的研究の応用
2-(Chloromethyl)-1,3-diazinan-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(Chloromethyl)-1,3-diazinan-4-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
類似化合物との比較
Similar Compounds
2-(Chloromethyl)-1,3-diazepan-4-one: Similar structure but with a seven-membered ring.
2-(Chloromethyl)-1,3-thiazinan-4-one: Contains a sulfur atom in the ring.
2-(Chloromethyl)-1,3-oxazinan-4-one: Contains an oxygen atom in the ring.
Uniqueness
2-(Chloromethyl)-1,3-diazinan-4-one is unique due to its specific ring structure and the presence of the chloromethyl group, which provides distinct reactivity and potential for chemical modifications. This makes it a valuable intermediate in the synthesis of various bioactive and industrial compounds.
特性
分子式 |
C5H9ClN2O |
|---|---|
分子量 |
148.59 g/mol |
IUPAC名 |
2-(chloromethyl)-1,3-diazinan-4-one |
InChI |
InChI=1S/C5H9ClN2O/c6-3-4-7-2-1-5(9)8-4/h4,7H,1-3H2,(H,8,9) |
InChIキー |
UCPVTNBDPSSEFH-UHFFFAOYSA-N |
正規SMILES |
C1CNC(NC1=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


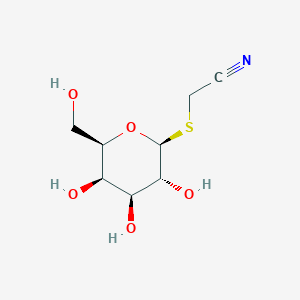
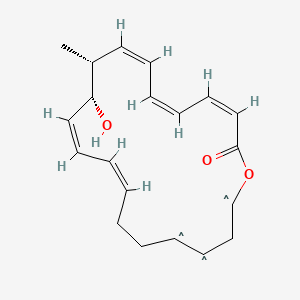
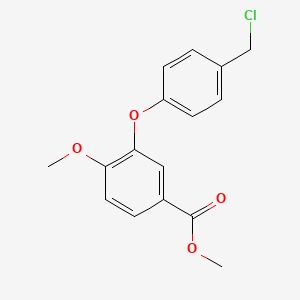
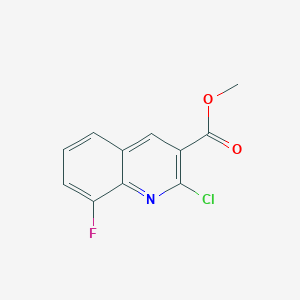
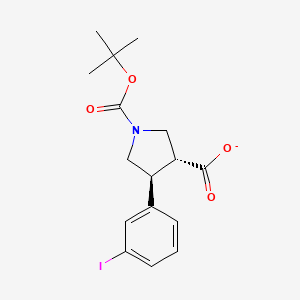
![ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4-difluoro-3-hydroxybut-2-enoate](/img/structure/B12338093.png)
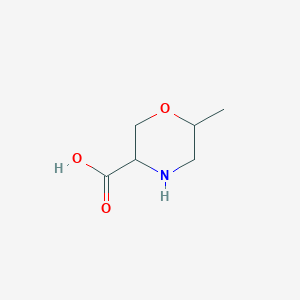
![Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12338101.png)

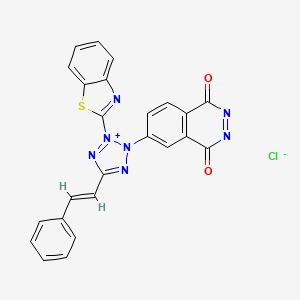
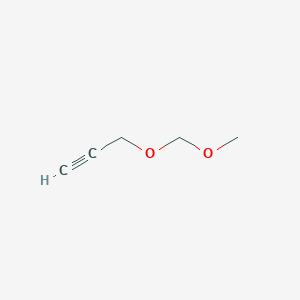
![Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester](/img/structure/B12338120.png)
![2-Aminoethanol;2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate](/img/structure/B12338122.png)
